(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol
Description
(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a methanol group at the 3-position and a 3-ethoxyphenyl substituent at the 4-position of the pyrrolidine ring. Its stereoisomer, [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride, has been cataloged as a pharmaceutical intermediate but is currently listed as a discontinued product .
Properties
IUPAC Name |
[4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCURIUZGZLBULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol , also known as 4-(3-Ethoxyphenyl)pyrrolidin-3-ylmethanol , is a synthetic organic molecule characterized by a pyrrolidine ring with an ethoxyphenyl substitution and a hydroxymethyl group. This unique structure suggests significant potential for various biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The chemical formula of this compound is C15H21NO2, with a molecular weight of approximately 225.30 g/mol. The compound's structure includes:
- Pyrrolidine Ring : A five-membered ring containing nitrogen, which is known for its diverse biological activities.
- Ethoxyphenyl Group : This substitution may influence the compound's interaction with biological targets.
- Hydroxymethyl Group : Enhances solubility and stability, crucial for pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Neuroactivity : Compounds with similar structures have shown potential neuroactive properties, suggesting that this compound may interact with neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacteria and fungi, indicating potential as an antimicrobial agent.
- Pharmacological Effects : The compound may influence specific biochemical pathways related to disease processes.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including:
- Receptors : Potential binding to neurotransmitter receptors could mediate neuroactive effects.
- Enzymes : Interaction with enzymes involved in metabolic pathways may explain its pharmacological properties.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to other pyrrolidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Ethoxyphenyl)-2-pyrrolidinone | Similar pyrrolidine structure | Potential neuroactive properties |
| 4-(2-Methoxyphenyl)pyrrolidine | Contains methoxy instead of ethoxy | Analgesic and anti-inflammatory effects |
| 4-(3-Fluorophenyl)pyrrolidine | Fluorine substitution on phenyl ring | Antidepressant-like activity |
This table illustrates how variations in substitution can lead to different biological profiles.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrrolidine derivatives, providing insights into the potential applications of this compound:
- Neuroactive Properties : A study indicated that similar compounds could enhance cognitive function in animal models, suggesting potential use in treating neurodegenerative diseases.
- Antimicrobial Activity : Research demonstrated that certain pyrrolidine derivatives inhibited bacterial growth at MIC values ranging from 32 to 512 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Pharmacological Applications : Investigations into the pharmacological effects of pyrrolidine derivatives have led to promising results in pain management and inflammation reduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (CAS 915390-10-2)
- Substituents : Fluorine atom at the 3-position of the phenyl ring.
- Molecular Formula: C₁₁H₁₄FNO.
- Applications : Widely used in pharmaceuticals, with a projected market growth driven by outsourcing in drug development .
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol (CAS 1903091-93-9)
- Substituents : Fluorine at the 3-position and methoxy at the 4-position of the phenyl ring.
- Molecular Weight : 225.26 g/mol; purity ≥95% .
- Applications : Versatile building block in drug discovery and material science.
- Key Differences : Dual substituents (fluoro and methoxy) create synergistic electronic effects, enhancing binding affinity in receptor-targeted therapies .
Methoxy-Substituted Derivatives
(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol (CAS 141113-74-8)
- Substituents : Dimethoxy groups at the 3,4-positions and a methyl group on the pyrrolidine nitrogen.
- Molecular Formula: C₁₄H₂₁NO₃.
- Applications : Investigated for CNS-targeted activity due to enhanced blood-brain barrier penetration.
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol (CAS 281232-94-8)
Amino-Functionalized Derivatives
[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol (CAS 143525-59-1)
- Substituents: Amino group at the 4-position of the phenyl ring.
- Molecular Weight : 192.26 g/mol.
- Applications : Research tool for probing amine-reactive targets.
- Key Differences: The amino group increases hydrophilicity and reactivity, suitable for conjugation chemistry .
Marketed and Discontinued Analogs
Structural and Functional Insights
Substituent Effects on Bioactivity
- Ethoxy vs. Fluoro : Ethoxy groups (e.g., in the target compound) provide moderate electron-donating effects, while fluorine atoms (e.g., CAS 915390-10-2) increase electronegativity and metabolic resistance .
- Methoxy vs. Dimethoxy : Methoxy groups enhance solubility, whereas dimethoxy substitutions (e.g., CAS 141113-74-8) improve membrane permeability .
Preparation Methods
Grignard Reaction and Piperidine/Pyrrolidine Ring Formation
A common strategy involves the use of a Grignard reagent derived from 3-ethoxyphenylmagnesium halide reacting with a protected 3-pyrrolidinone or piperidinone intermediate. This step forms a 3-hydroxy-4-(3-ethoxyphenyl)pyrrolidine intermediate through nucleophilic addition to the carbonyl group.
- Step (a): N-protected 3-pyrrolidinone is reacted with 3-ethoxyphenylmagnesium bromide in anhydrous ether or tetrahydrofuran (THF) under nitrogen atmosphere at low temperature (0–5 °C) to control reactivity and stereoselectivity.
- Step (b): The resulting 3-hydroxy intermediate undergoes elimination or further transformation to adjust the oxidation state or install the hydroxymethyl group at the 3-position.
This approach is adapted from analogous methods used for phenylpiperidine derivatives, as described in patent WO2019165981A1, which details a similar sequence for 3-phenylpiperidine derivatives.
Reduction and Functional Group Manipulation
Reduction of keto or aldehyde intermediates to the corresponding alcohols is typically achieved using mild reducing agents such as sodium borohydride or borane complexes.
- Sodium borohydride/BF3·OEt2 complex is employed to reduce intermediate aldehydes or ketones to the desired (3-hydroxymethyl) pyrrolidine derivatives with high stereoselectivity and yield.
- The reaction temperature is carefully controlled, often between 0 °C and 10 °C, to optimize selectivity and reduce side reactions.
Chiral Catalysis and Enantiomeric Purity
To obtain the compound with the desired stereochemistry (e.g., (3S,4R) configuration), chiral catalysts or auxiliaries are introduced during the key ring-forming or functionalization steps.
Purification and Isolation
After the reaction, the product is isolated by standard organic workup procedures:
- Extraction with organic solvents such as ethyl acetate or methylene chloride.
- Washing with aqueous sodium carbonate or sodium bicarbonate to remove acidic impurities.
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Purification by crystallization (e.g., using methyl tert-butyl ether (MTBE) or methanol) or column chromatography to achieve high purity and enantiomeric excess.
Representative Reaction Scheme (Adapted)
Analytical and Research Findings
- The use of sodium borohydride/BF3·OEt2 as a reducing agent offers improved stereoselectivity and yield in the reduction step.
- Temperature control during reduction (0–10 °C) is critical to minimize side reactions and maximize product purity.
- Chiral catalysts and resolution methods significantly enhance the enantiomeric excess, crucial for biological activity.
- Extraction and crystallization methods are optimized to remove impurities and isolate the desired stereoisomer in high purity.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | N-protected 3-pyrrolidinone, 3-ethoxyphenylmagnesium bromide | Commercially available or synthesized |
| Solvents | THF, diethyl ether, trifluoroethanol, methylene chloride | Anhydrous conditions required |
| Temperature | 0–5 °C (Grignard), 0–30 °C (cyclization), 0–10 °C (reduction) | Critical for selectivity and yield |
| Reducing Agent | Sodium borohydride/BF3·OEt2 | Provides effective stereoselective reduction |
| Chiral Control | Chiral catalysts, diastereomeric salt formation | Enhances enantiomeric purity |
| Purification | Extraction, washing, drying, crystallization | Achieves high purity and yield |
| Yield | 38–90% depending on step and purification | Optimized through reaction conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
